molecular formula C19H28O5 B1160442 Sugetriol 6,9-diacetate CAS No. 17928-63-1

Sugetriol 6,9-diacetate

Cat. No.: B1160442
CAS No.: 17928-63-1
Attention: For research use only. Not for human or veterinary use.
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Description

Sugetriol 6,9-diacetate is a sesquiterpenoid compound with the molecular formula C19H28O5 It is derived from natural sources and is known for its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sugetriol 6,9-diacetate typically involves the acetylation of sugetriol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the 6 and 9 positions of the sugetriol molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from natural sources followed by chemical modification. The process includes purification steps such as chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sugetriol 6,9-diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetates.

Scientific Research Applications

Sugetriol 6,9-diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sugetriol 6,9-diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes and signaling molecules.

Comparison with Similar Compounds

Sugetriol 6,9-diacetate can be compared with other sesquiterpenoids such as:

  • α-Rotunol
  • β-Rotunol
  • Eudesma-3,11-diene-5-ol
  • Ligucyperonol
  • 14-Hydroxy-α-cyperone

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1R,3S,6S,7S,9S,10S)-6-acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-9-14(22)8-19-10(2)15(23-11(3)20)7-13(18(19,5)6)17(16(9)19)24-12(4)21/h10,13-15,17,22H,7-8H2,1-6H3/t10-,13-,14+,15+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSMJRPERVTRSP-IECRSODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C(C3=C(C(CC13C2(C)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]2[C@@H](C3=C([C@H](C[C@]13C2(C)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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